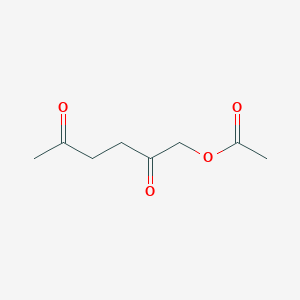
2,5-Dioxohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxohexyl acetate is an organic compound with the molecular formula C8H12O4. It is an ester derivative, characterized by the presence of two oxo groups (carbonyl groups) and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dioxohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dioxohexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products. Industrial methods often employ automated systems for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,5-dioxohexanoic acid and acetic acid.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 2,5-dihydroxyhexyl acetate.
Oxidation: Oxidation can further oxidize the oxo groups to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2,5-Dioxohexanoic acid and acetic acid.
Reduction: 2,5-Dihydroxyhexyl acetate.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
2,5-Dioxohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,5-dioxohexyl acetate involves its interaction with various molecular targets. The oxo groups can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxohexanoic acid: Similar structure but lacks the acetate group.
2,5-Dihydroxyhexyl acetate: Reduction product of 2,5-dioxohexyl acetate.
Hexanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.
Uniqueness
This compound is unique due to the presence of both oxo and acetate groups, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
65313-49-7 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2,5-dioxohexyl acetate |
InChI |
InChI=1S/C8H12O4/c1-6(9)3-4-8(11)5-12-7(2)10/h3-5H2,1-2H3 |
Clé InChI |
YXROPKSAPVRCCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

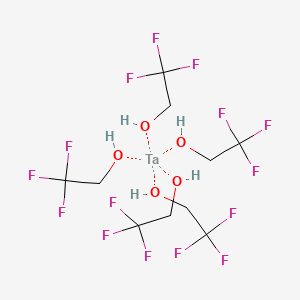
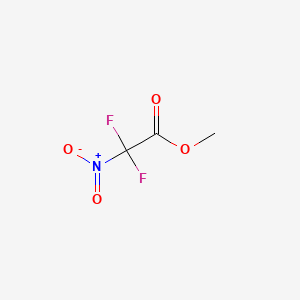


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
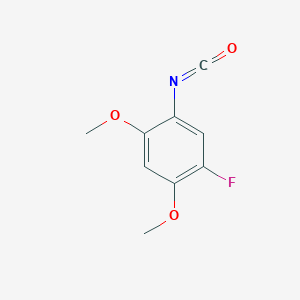

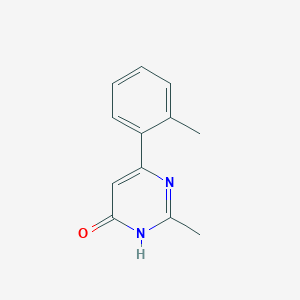

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
